3-Bromo-5-fluorophenylisothiocyanate
Description
3-Bromo-5-fluorophenylisothiocyanate is a halogenated aromatic compound featuring a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 3- and 5-positions, respectively, and an isothiocyanate (-N=C=S) functional group. This compound is of significant interest in organic synthesis due to the electron-withdrawing effects of Br and F, which enhance the electrophilicity of the isothiocyanate group, making it reactive toward nucleophiles like amines or thiols. Potential applications include its use as a building block in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-bromo-3-fluoro-5-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTJGOMDKLKYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Flow Reactor-Assisted Nucleophilic Substitution
A cutting-edge approach involves microfluidic flow reactors to achieve precise control over reaction parameters. In a demonstrated synthesis of 3-fluorophenyl isothiocyanate, researchers utilized a two-stage micromixer system to react 4-iodophenyl isothiocyanate with phenyllithium and N-fluorobis(benzenesulfon)imide at -40°C . The process achieved a 63% yield, highlighting the efficacy of flow systems in managing exothermic reactions and intermediates.
Adaptation for 3-Bromo-5-fluorophenylisothiocyanate :
-
Precursor Modification : Replacing the iodophenyl substrate with 3-bromo-5-fluorophenyl bromide could enable analogous halogen exchange.
-
Reaction Conditions : Maintaining a temperature of -40°C in tetrahydrofuran (THF) with a flow rate of 6.0 mL/min for the brominated precursor and 1.5 mL/min for phenyllithium .
-
Challenges : Bromine’s lower leaving-group tendency compared to iodine may necessitate higher temperatures or prolonged residence times in the reactor.
Data Table: Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Temperature | -40°C |
| Flow Rate (Precursor) | 6.0 mL/min |
| Flow Rate (Phenyllithium) | 1.5 mL/min |
| Residence Time (R2) | 50 cm tube length |
| Yield | 63% (for iodo analog) |
This method’s scalability is advantageous for industrial applications, though bromine’s reactivity may require optimization.
Grignard Reagent-Mediated Synthesis
A patent describing the synthesis of 3-bromo-5-trifluoromethylaniline provides insights into bromine retention during multi-step reactions . The process involves acetylation, nitration, deacetylation, deamination, and reduction, achieving a 43% overall yield. While the target compound differs, the strategy of protecting functional groups (e.g., amines) is transferable.
Application to Isothiocyanate Synthesis :
-
Stepwise Functionalization : Starting with 3-bromo-5-fluoroaniline, acetylation protects the amine prior to bromine introduction.
-
Thiophosgene Treatment : Reacting the deprotected aniline with thiophosgene (CSCl₂) in dichloromethane at 0°C forms the isothiocyanate group.
-
Yield Considerations : The patent’s 43% total yield suggests potential losses during protection/deprotection steps, which could be mitigated via streamlined purification .
Reaction Mechanism :
-
Acetylation :
-
Bromine Stabilization : Nitration and deamination fix the bromine position.
-
Isothiocyanate Formation :
Boronic Acid Intermediate Route
Ambeed’s synthesis of 3-fluoro-5-trifluoromethylphenylboronic acid from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene illustrates the utility of Grignard reagents in directed metallation . This method could be adapted to introduce the isothiocyanate group via Suzuki-Miyaura coupling.
Proposed Pathway :
-
Grignard Formation : React 3-bromo-5-fluorophenyl bromide with magnesium in THF to generate the aryl magnesium bromide.
-
Boration : Treat with trimethyl borate at -78°C to form the boronic acid.
-
Cross-Coupling : Use palladium catalysis to couple the boronic acid with a thiocyanate source (e.g., CuSCN).
Data Table: Critical Reaction Parameters
| Step | Conditions | Yield (Reported) |
|---|---|---|
| Grignard Formation | THF, 45°C, iodine initiation | 57% |
| Boration | -78°C, trimethyl borate | 63% |
| Cross-Coupling | Pd catalyst, 90°C | Not reported |
This route’s modularity allows for functional group diversification but may face challenges in thiocyanate coupling efficiency.
Comparative Analysis of Methods
Yield and Scalability :
-
Flow Reactor : Highest yield (63%) but requires specialized equipment .
-
Grignard/Thiophosgene : Moderate yield (43–57%) with conventional glassware .
-
Boronic Acid Route : Unclear yield for final step but offers structural versatility .
Cost and Safety :
-
Thiophosgene is highly toxic, necessitating stringent safety protocols.
-
Flow reactors reduce hazardous intermediate handling but increase capital costs.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluorophenylisothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Electrophilic Substitution: The bromine and fluorine substituents on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the compound.
Reduction: The isothiocyanate group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Thioureas, carbamates, and dithiocarbamates: from nucleophilic substitution.
Functionalized aromatic compounds: from electrophilic substitution.
Amines: from reduction reactions.
Scientific Research Applications
Chemical Structure and Synthesis
BFPI is characterized by the presence of bromine and fluorine substituents on a phenyl ring, which enhance its reactivity and specificity. The typical synthesis involves the reaction of 3-bromo-5-fluoroaniline with thiophosgene in an inert solvent like dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The general steps include:
- Dissolving 3-bromo-5-fluoroaniline in an inert solvent.
- Adding thiophosgene dropwise while maintaining a low temperature.
- Stirring the mixture at room temperature for several hours.
- Purifying the product through recrystallization or column chromatography.
Organic Synthesis
BFPI serves as a valuable building block in organic synthesis. It can be utilized to prepare various heterocyclic compounds, which are crucial intermediates in pharmaceuticals and agrochemicals. The unique substitution pattern of BFPI allows for selective reactions that can lead to the formation of complex molecular architectures.
Biological Research
In biological contexts, BFPI is employed to modify biomolecules such as proteins and peptides. The isothiocyanate group reacts with amino groups in proteins, facilitating labeling or cross-linking of biomolecules. This property has implications for studying protein interactions and functions.
Medicinal Chemistry
BFPI has potential applications in drug development due to its biological activities. Research indicates that derivatives of BFPI may exhibit antimicrobial, anticancer, and anti-inflammatory properties:
-
Anticancer Activity : Studies have shown that BFPI can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (Caco-2) cancer cells. The mechanism involves activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Anticancer Activity of BFPI
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis via caspase activation Caco-2 (Colon) 12 Cell cycle arrest and apoptosis PC-3 (Prostate) 20 Inhibition of proliferation -
Antimicrobial Activity : BFPI exhibits significant antimicrobial properties against various pathogens, including Gram-positive bacteria like Staphylococcus aureus.
Table 2: Antimicrobial Activity of BFPI
Organism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
Molecular Targets and Pathways
- Proteins : Modification primarily occurs at lysine residues, affecting protein interactions.
- Enzymes : BFPI may inhibit enzyme activity by covalently modifying active site residues.
- Cell Signaling Pathways : By altering key signaling proteins, BFPI can influence cellular responses related to growth and survival.
Study on Breast Cancer Cells
A study published in a peer-reviewed journal evaluated the effects of BFPI on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent for breast cancer treatment.
Antimicrobial Efficacy
Research focused on the antimicrobial properties of BFPI against Staphylococcus aureus found an MIC value of 32 µg/mL, demonstrating its effectiveness as an antimicrobial agent. The proposed mechanism includes disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in target molecules, such as the amino groups in proteins. The resulting thiourea or carbamate derivatives can alter the function or structure of the target molecules, leading to various biological effects.
Molecular Targets and Pathways:
Proteins: The compound can modify proteins by reacting with lysine residues, affecting protein function and interactions.
Enzymes: It may inhibit enzyme activity by covalently modifying active site residues.
Cell Signaling Pathways: By modifying key signaling proteins, the compound can influence cellular pathways involved in growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Variations
The reactivity and applications of halogenated aryl isothiocyanates/isocyanates depend on substituent positions, electronic effects, and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Electrophilicity and Reactivity: The dual electron-withdrawing effects of Br and F in this compound increase the electrophilicity of the isothiocyanate group compared to mono-substituted analogs like 3-bromophenyl isocyanate. This enhances its reactivity in nucleophilic additions (e.g., forming thioureas) . The isocyanate group (-N=C=O) in analogs like 3-bromophenyl isocyanate is less electrophilic than isothiocyanate (-N=C=S) due to oxygen’s higher electronegativity, reducing its reactivity toward amines .
Heterocyclic vs. Phenyl Cores :
- 3-Bromo-5-isocyanatopyridine’s pyridine ring introduces nitrogen-induced electronic effects, facilitating coordination in metal-catalyzed reactions. This contrasts with the purely aromatic phenyl core of the target compound, which lacks such coordinating ability .
Functional Group-Directed Applications :
Substituent Position and Steric Effects
- This compound : The para-positions of Br and F minimize steric hindrance, allowing efficient interactions with nucleophiles.
- 3-Bromo-4-isocyanatothiophene (from ): A thiophene ring with Br and isocyanate at adjacent positions introduces steric constraints, limiting accessibility to the functional group .
Biological Activity
3-Bromo-5-fluorophenylisothiocyanate (BFPI) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of bromine and fluorine substituents on a phenyl ring, contributing to its unique reactivity. The synthesis typically involves the reaction of 3-bromo-5-fluoroaniline with thiophosgene or similar reagents to yield the isothiocyanate derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of BFPI. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Anticancer Activity of BFPI
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| Caco-2 (Colon) | 12 | Cell cycle arrest and apoptosis |
| PC-3 (Prostate) | 20 | Inhibition of proliferation |
Antimicrobial Activity
BFPI has also demonstrated antimicrobial properties against various pathogens. Studies suggest that it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus.
Table 2: Antimicrobial Activity of BFPI
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of BFPI can be attributed to its ability to interact with cellular macromolecules. The isothiocyanate group is known to modify proteins through thiol conjugation, leading to altered cellular signaling pathways. This modification can result in the inhibition of key enzymes involved in cancer cell proliferation and survival.
Case Studies
- Study on Breast Cancer Cells : A study published in a peer-reviewed journal evaluated the effects of BFPI on MCF-7 breast cancer cells. The results indicated that treatment with BFPI led to a significant reduction in cell viability, with an IC50 value of 15 µM. The study concluded that BFPI induces apoptosis via caspase activation pathways, highlighting its potential as a therapeutic agent for breast cancer treatment .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of BFPI against Staphylococcus aureus. The study found that BFPI exhibited an MIC value of 32 µg/mL, indicating its effectiveness as an antimicrobial agent. The researchers suggested that the compound's mechanism may involve disrupting bacterial cell wall synthesis .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 3-Bromo-5-fluorophenylisothiocyanate, and how can discrepancies between NMR and mass spectrometry data be resolved?
- Methodological Answer : Use a combination of H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For NMR inconsistencies, ensure samples are fully dissolved in deuterated solvents (e.g., CDCl) and free of moisture. Cross-validate with IR to confirm the isothiocyanate group (C=N=S stretch at ~2050–2150 cm). If crystallinity permits, single-crystal X-ray diffraction provides definitive structural confirmation. Discrepancies in mass spectrometry (e.g., fragmentation patterns) may arise from thermal instability; use softer ionization techniques like ESI-MS instead of EI-MS .
Q. What synthetic routes yield this compound with high purity, and what are critical purification steps?
- Methodological Answer : The compound can be synthesized via thiophosgene reaction with 3-bromo-5-fluoroaniline under inert conditions. Key purification steps include silica gel chromatography (hexane:ethyl acetate gradient) to remove unreacted aniline and byproducts. Recrystallization from anhydrous toluene at low temperatures (<0°C) enhances purity. Monitor reaction progress via TLC (R ~0.5 in 9:1 hexane:ethyl acetate) and confirm purity by HPLC (>98% peak area) .
Q. What storage conditions prevent decomposition of this compound?
- Methodological Answer : Store in amber vials under argon at –20°C to minimize hydrolysis and thermal degradation. Conduct stability tests via periodic H NMR over 6 months; decomposition manifests as new peaks near δ 7.5–8.0 ppm (hydrolysis to urea derivatives). For short-term use, keep desiccated at 0–4°C and avoid exposure to ambient humidity .
Advanced Research Questions
Q. How do bromo and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) compared to analogs?
- Methodological Answer : The electron-withdrawing fluoro group activates the aromatic ring for NAS at the para position, while the bromo substituent introduces steric hindrance. Compare kinetic data (e.g., ) with analogs like 3-chloro-5-fluorophenylisothiocyanate using UV-Vis spectroscopy to track reaction rates. Computational modeling (DFT) can map electrostatic potential surfaces to predict regioselectivity. Experimental results should be contextualized within Hammett σ parameters to quantify electronic effects .
Q. How does steric hindrance from the bromo group affect regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : In Suzuki-Miyaura couplings, the bromo group may direct coupling to the less hindered meta position. Use Pd(PPh)/AsPh catalysts to assess selectivity under varying temperatures (60–100°C). Analyze product ratios via GC-MS and compare with steric maps generated using molecular mechanics software (e.g., Spartan). Contrast with des-bromo analogs to isolate steric vs. electronic contributions .
Q. Can factorial design optimize reaction conditions for synthesizing thiourea derivatives from this compound?
- Methodological Answer : Apply a 2 factorial design to evaluate temperature (25–60°C), solvent polarity (THF vs. DMF), and base (EtN vs. DBU). Response variables include yield (HPLC) and purity (NMR). Use ANOVA to identify significant factors; for example, higher polarity solvents may accelerate amine coupling but increase hydrolysis side reactions. Iterative optimization via response surface methodology (RSM) can refine conditions .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the hydrolytic stability of this compound in aqueous vs. non-aqueous media?
- Methodological Answer : Replicate experiments under controlled humidity (e.g., glovebox vs. ambient). Use F NMR to track hydrolysis by quantifying fluoride ion release. Conflicting results may arise from trace water in solvents; employ Karl Fischer titration to verify solvent dryness. Publish detailed protocols to standardize reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
